
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide is a complex organic compound that features a furan ring substituted with a 2-chlorophenyl group and an acrylamide moiety substituted with a 3-(trifluoromethyl)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-chlorophenyl-substituted but-2-yn-1-ol.
Introduction of the acrylamide moiety: This step involves the reaction of the furan derivative with an acrylamide precursor, often under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The furan ring and acrylamide moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 3-(5-(2-Chlorophenyl)furan-2-yl)acrylic acid
- 3-(5-(3-Trifluoromethylphenyl)furan-2-yl)acrylic acid
- 3-(5-(4-Chlorophenyl)furan-2-yl)acrylamide
Uniqueness
3-(5-(2-Chlorophenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide is unique due to the combination of its structural features, including the furan ring, chlorophenyl group, and trifluoromethyl-substituted acrylamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
853348-27-3 |
|---|---|
分子式 |
C20H13ClF3NO2 |
分子量 |
391.8 g/mol |
IUPAC名 |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H13ClF3NO2/c21-17-7-2-1-6-16(17)18-10-8-15(27-18)9-11-19(26)25-14-5-3-4-13(12-14)20(22,23)24/h1-12H,(H,25,26)/b11-9+ |
InChIキー |
WAQKUHLEOKOOGI-PKNBQFBNSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



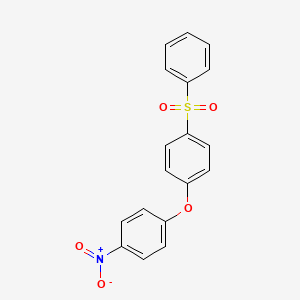
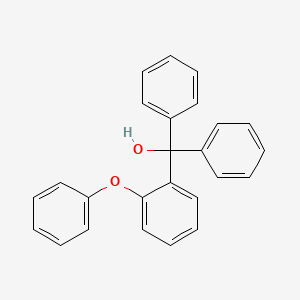
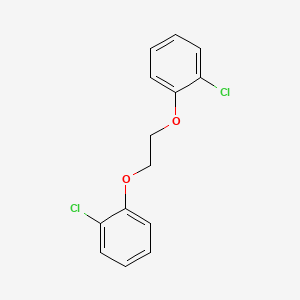
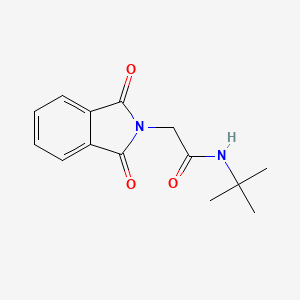

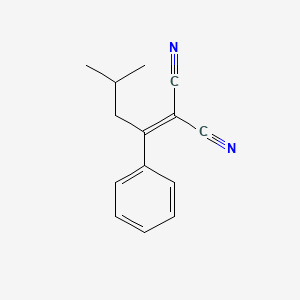
![Methyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960115.png)
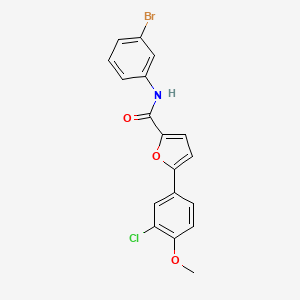
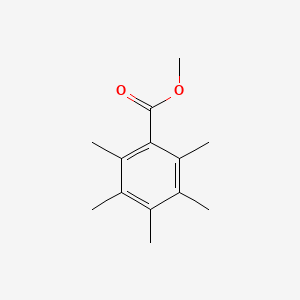
![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
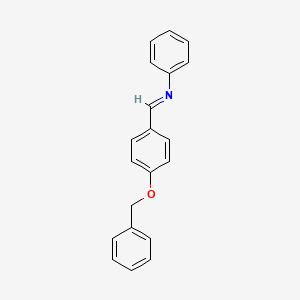
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11960168.png)
